6,8-Dibromo-2-chloroquinoline 6,8-Dibromo-2-chloroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799765
InChI: InChI=1S/C9H4Br2ClN/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
SMILES:
Molecular Formula: C9H4Br2ClN
Molecular Weight: 321.39 g/mol

6,8-Dibromo-2-chloroquinoline

CAS No.:

Cat. No.: VC17799765

Molecular Formula: C9H4Br2ClN

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dibromo-2-chloroquinoline -

Specification

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
IUPAC Name 6,8-dibromo-2-chloroquinoline
Standard InChI InChI=1S/C9H4Br2ClN/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Standard InChI Key QDLGZISHHUTZDI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Dibromo-2-chloroquinoline features a quinoline backbone substituted with bromine (Br) at positions 6 and 8 and chlorine (Cl) at position 2. The IUPAC name is 6,8-dibromo-2-chloroquinoline, and its canonical SMILES string is C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl.

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC₉H₄Br₂ClN
Molecular Weight321.39 g/mol
CAS Number17799765 (Vulcanchem)
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DMF, DMSO, chloroform
Spectral Data (IR/NMR)Peaks for C-Br (600–700 cm⁻¹), C-Cl (550–750 cm⁻¹)

The halogen atoms induce electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6,8-dibromo-2-chloroquinoline typically proceeds via sequential halogenation of quinoline precursors:

  • Chlorination: Introduction of chlorine at position 2 using reagents like phosphorus oxychloride (POCl₃) .

  • Bromination: Electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) at positions 6 and 8 .

A reported pathway involves the Vilsmeier-Haack reaction of 2-amino-3,5-dibromoacetophenone with POCl₃ and DMF, yielding 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as an intermediate, which is subsequently dehydrohalogenated .

Table 2: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Reference
Skraup ReactionGlycerol, H₂SO₄, nitrobenzene50–60
Friedländer Synthesis2-Aminobenzaldehyde, ketones, acid/base60–70
Halogenation (NBS)NBS, CCl₄/CHCl₃, RT80–90

Industrial Production

Industrial-scale synthesis optimizes halogenation steps using continuous flow reactors and catalytic systems to enhance yield and purity. Bromination is often performed in carbon tetrachloride to control exothermic reactions .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine at position 2 is susceptible to nucleophilic displacement by amines, alkoxides, or thiols. For example, reaction with hydrazine yields 6,8-dibromo-2-hydrazinoquinoline, a precursor for pyrazole-fused quinolines .

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For instance, coupling with phenylboronic acid forms 6,8-diphenyl-2-chloroquinoline .

Equation 1: Suzuki-Miyaura Coupling

C9H4Br2ClN+2Ar-B(OH)2Pd(PPh3)4,BaseC9H4Ar2ClN+2HBr+2B(OH)3\text{C}_9\text{H}_4\text{Br}_2\text{ClN} + 2 \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{C}_9\text{H}_4\text{Ar}_2\text{ClN} + 2 \text{HBr} + 2 \text{B(OH)}_3

Reaction conditions: DMF/H₂O, 80–100°C, 12–24 h .

Applications in Pharmaceutical and Materials Science

Antimicrobial Activity

6,8-Dibromo-2-chloroquinoline derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . The halogen atoms enhance membrane permeability and target binding .

Materials Science

The compound’s planar structure and halogen content make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Its electron-deficient quinoline ring facilitates charge transport in thin-film devices .

Structural Analogues and Derivatives

Halogenated Variants

  • 6,8-Dibromo-4-chloroquinoline-2-carboxylic acid: Used in peptide mimetics .

  • 6,8-Dibromo-2-(4-fluorophenyl)quinazoline: A kinase inhibitor precursor .

Cross-Coupled Products

  • 6,8-Diphenyl-2-chloroquinoline: Exhibits enhanced luminescence .

  • 6,8-Bis(4-methoxyphenyl)-2-chloroquinoline: Tested as a photosensitizer .

Challenges and Future Directions

Despite its utility, 6,8-dibromo-2-chloroquinoline faces limitations:

  • Toxicity: Polyhalogenated quinolines may exhibit hepatotoxicity at high doses .

  • Synthetic Complexity: Multi-step synthesis reduces scalability .

Future research should prioritize:

  • Green Synthesis: Catalytic bromination using HBr/H₂O₂ .

  • Biological Optimization: Structure-activity relationship (SAR) studies to reduce off-target effects .

  • Materials Innovation: Integration into metal-organic frameworks (MOFs) for sensing applications .

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